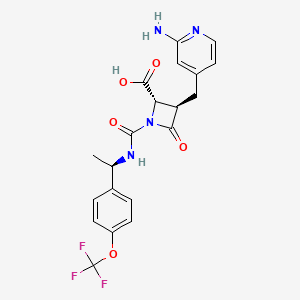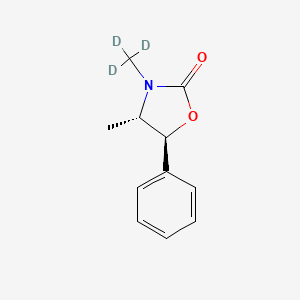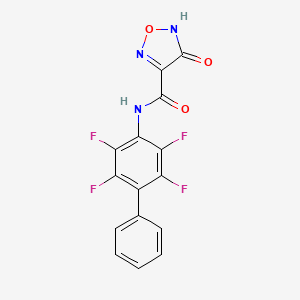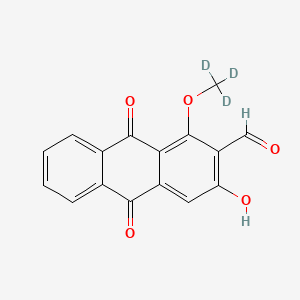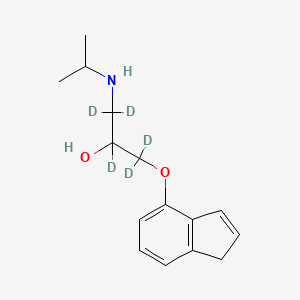
Indenolol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indenolol-d5 is a deuterium-labeled derivative of Indenolol, a beta-adrenergic blocker. The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of Indenolol results in this compound. This modification is primarily used to study the pharmacokinetic and metabolic profiles of the parent compound, Indenolol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indenolol-d5 involves the deuteration of Indenolol. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms in the presence of deuterium gas or deuterated reagents. The specific synthetic route and reaction conditions can vary, but common methods include catalytic hydrogenation using deuterium gas and deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the molecular structure. The production process is optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Indenolol-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Indenolol-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Indenolol.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites of Indenolol.
Drug Development: Assists in the development of new beta-adrenergic blockers by providing insights into the pharmacokinetics and metabolism of Indenolol.
Biological Research: Used in studies to investigate the effects of beta-adrenergic blockers on various biological systems.
Mécanisme D'action
Indenolol-d5, like its parent compound Indenolol, acts as a beta-adrenergic blocker. It binds to beta-adrenergic receptors, inhibiting the action of endogenous catecholamines such as adrenaline and noradrenaline. This results in a decrease in heart rate, cardiac output, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: Another beta-adrenergic blocker with similar pharmacological effects.
Atenolol: A cardioselective beta-adrenergic blocker.
Metoprolol: A beta-adrenergic blocker used to treat hypertension and angina.
Uniqueness of Indenolol-d5
This compound is unique due to the incorporation of deuterium, which can alter the pharmacokinetic and metabolic profiles of the compound. This makes it a valuable tool for studying the behavior of Indenolol in biological systems and for drug development purposes .
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
252.36 g/mol |
Nom IUPAC |
1,1,2,3,3-pentadeuterio-1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3/i9D2,10D2,13D |
Clé InChI |
MPGBPFMOOXKQRX-UXCJJYBCSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C=CC2)O)NC(C)C |
SMILES canonique |
CC(C)NCC(COC1=CC=CC2=C1C=CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




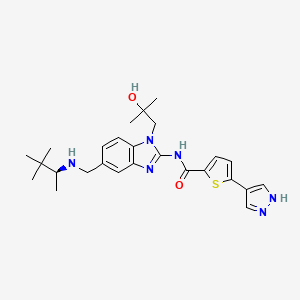




![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
